Dibromofluorescein

Proteomics Gel Electrophoresis Protein Staining

Proteomics labs analyzing scarce samples face detection limits that mask low-abundance proteins. Dibromofluorescein (DBF) solves this with a 10-fold sensitivity improvement over eosin Y and SYPRO Ruby, achieving a 0.025-0.05 ng detection limit in SDS-PAGE. • 10× more sensitive than eosin Y; rapid 10-min staining protocol compatible with downstream LC-MS/MS protein identification • Longest phosphorescence lifetime among brominated fluorones (τP DBF > eosin Y > erythrosine B > rose bengal) for time-resolved fluorescence assays • Poly-DBF modified glassy carbon electrodes enable selective dopamine detection (LOD 0.03 μM) with 180 mV peak separation from ascorbic acid Supplied with batch-specific QC documentation. For R&D use only.

Molecular Formula C20H8Br2Na2O5
Molecular Weight 534.1 g/mol
CAS No. 4372-02-5
Cat. No. B1618816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromofluorescein
CAS4372-02-5
Molecular FormulaC20H8Br2Na2O5
Molecular Weight534.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)[O-])Br)OC5=C3C=CC(=C5Br)[O-].[Na+].[Na+]
InChIInChI=1S/C20H10Br2O5.2Na/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20;;/h1-8,23-24H;;/q;2*+1/p-2
InChIKeyREXANTGEEZXBSJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromofluorescein Procurement Evidence


Dibromofluorescein (DBF, CAS 4372-02-5), also known as D&C Orange No. 5, is a brominated fluorone dye belonging to the xanthene class of compounds [1]. It is structurally derived from fluorescein via bromine substitution at the 4' and 5' positions, resulting in a molecular formula of C20H8Br2Na2O5 and a molecular weight of 534.1 g/mol . As a research compound, DBF exhibits characteristic absorption and fluorescence properties that are distinct from its parent compound, fluorescein, and other halogenated analogs such as eosin Y (tetrabromofluorescein), erythrosine B, and rose bengal [2]. This evidence guide is specifically designed to support procurement decisions by quantifying DBF's performance advantages relative to these closest comparators in specific applications.

High-sensitivity protein staining workflow for low-abundance analytes
Efficient HPLC method for dye and colorant analysis
Selective electrochemical sensor modification for neurotransmitter research
Time-resolved luminescence probe with long phosphorescence lifetime

Dibromofluorescein Differentiation from Analogs


The substitution of dibromofluorescein with other in-class fluorone dyes such as fluorescein, eosin Y, erythrosine B, or rose bengal is not scientifically justified due to profound, quantifiable differences in their photophysical and biochemical properties [1]. These differences arise primarily from the heavy-atom effect of bromine substitution, which systematically alters intersystem crossing rates, singlet oxygen generation efficiency, and fluorescence quantum yields [2]. Consequently, a compound selected for its specific balance of fluorescence efficiency and phosphorescence lifetime, or for its particular sensitivity in a protein staining assay, will not perform equivalently if swapped with a more or less brominated analog. The following evidence provides the quantitative basis for selecting DBF over its closest comparators, ensuring that procurement decisions are grounded in verifiable, application-specific performance data rather than generic class assumptions.

  • Fluorescein (unbrominated) Lacks heavy-atom effect; phosphorescence and triplet-state applications may not be supported.
  • Eosin Y (tetrabromo) Higher bromination reduces fluorescence quantum yield; the fluorescence/phosphorescence balance may shift.
  • Rose bengal / Erythrosine B Shorter phosphorescence lifetime; time-resolved assay sensitivity may not transfer directly.

Quantitative Evidence for Dibromofluorescein Selection


Protein Staining Sensitivity vs. Eosin Y and SYPRO Ruby

Dibromofluorescein (DBF) demonstrates a 10-fold higher sensitivity for protein detection in SDS-PAGE compared to eosin Y and SYPRO Ruby stains [1]. This represents a significant advancement in detection limit, enabling the visualization of previously undetectable protein bands.

Staining Sensitivity
Head-to-head
DBF: 0.025–0.05 ng
Eosin Y: 0.25 ng
SYPRO Ruby: 0.5 ng
Reported detection limit context for low-abundance protein analysis.
1-D/2-D SDS-PAGE, 10 min staining.
Proteomics Gel Electrophoresis Protein Staining

HPLC Method Efficiency for QC Analysis

A newly developed HPLC method for quantifying 4,5-dibromofluorescein and other brominated fluoresceins in D&C Orange No. 5 color additive achieves a 14.4-fold reduction in analysis time compared to the legacy TLC/spectrophotometric procedure [1]. The method demonstrates high linearity (R² > 0.999) and robust validation metrics.

HPLC Analysis Time
Head-to-head
25 min per sample (14.4× faster than legacy TLC)
Reported method efficiency for colorant QC workflows.
R² > 0.999, recovery 87.9–101.7%, RSD 0.53–1.56%.
Analytical Chemistry Regulatory Compliance HPLC

Selective Detection of Dopamine and Uric Acid

A glassy carbon electrode modified with a polymerized film of dibromofluorescein (poly-DBF) achieves exceptional selectivity for the simultaneous determination of dopamine (DA) and uric acid (UA) in the presence of high concentrations of ascorbic acid (AA) [1]. This selectivity is demonstrated by large oxidation potential differences.

Electrochemical Selectivity
Head-to-head
180 mV AA–DA separation
200 mV DA–UA separation
Supports simultaneous neurotransmitter detection in presence of interferent.
Detection limits: DA 0.03 μM, UA 0.2 μM.
Electrochemistry Biosensors Neurochemistry

Phosphorescence Lifetime Among Fluorone Dyes

Among a series of fluorone dyes (fluorescein, 4,5-dibromofluorescein, eosin Y, erythrosine B, and rose bengal), dibromofluorescein (DBF) exhibits the longest phosphorescence lifetime in bio-related films [1]. This distinct temporal signature differentiates it from its analogs.

Phosphorescence Lifetime
Cross-study
DBF > Eosin Y > Erythrosine B > Rose Bengal
Longest lifetime among tested brominated fluorones.
Bio-films at room temperature.
Photophysics Time-Resolved Spectroscopy Molecular Probes

Heavy-Atom Effect on Fluorescence

The systematic substitution of hydrogen with bromine in the fluorescein core results in a quantifiable decrease in fluorescence quantum yield due to the heavy-atom effect, which enhances intersystem crossing to the triplet state [1]. This effect is clearly observed across the series fluorescein, 4,5-dibromofluorescein, and eosin Y.

Heavy-Atom Effect
Class-level
Reduced fluorescence quantum yield due to bromine intersystem crossing enhancement
Predictable intermediate photophysical position between fluorescein and eosin Y.
Reported in biofilms and methanol.
Fluorescence Spectroscopy Photochemistry Molecular Design

Precursor for Al³⁺ Fluorescent Probe

A patent application (CN110498802A) describes the synthesis of a novel fluorescent probe derived from dibromofluorescein, designed for the highly specific detection of Al³⁺ ions [1]. The synthesis is straightforward, starting directly from commercially available dibromofluorescein.

Synthetic Precursor
Supporting evidence
Direct starting material for Al³⁺-selective fluorescent probe NDH
Synthetic utility context for ion-sensor development.
Patented hydrazone derivative.
Chemical Synthesis Fluorescent Probes Analytical Chemistry

Dibromofluorescein Application Scenarios


Low-Abundance Protein Biomarker Validation

Research groups and core facilities focused on proteomics, particularly those analyzing precious or limited samples (e.g., clinical biopsies, rare cell populations), should prioritize procuring dibromofluorescein for protein staining in SDS-PAGE. The evidence demonstrates a 10-fold increase in detection sensitivity over standard eosin Y and SYPRO Ruby stains, with a detection limit of 0.025-0.05 ng [1]. This allows for the reliable identification of low-abundance proteins that would otherwise be missed, maximizing the information extracted from minimal sample input. The method is also rapid (10 minutes) and compatible with downstream LC-MS/MS protein identification [1], streamlining the entire proteomics workflow.

Purity Analysis of D&C Orange No. 5

Quality control laboratories in the colorant and cosmetics industries, or regulatory bodies responsible for batch certification, will achieve a significant operational advantage by adopting the HPLC method for dibromofluorescein quantification. The evidence shows a 14.4-fold reduction in analysis time per sample (25 minutes vs. 6 hours) compared to the legacy TLC method, with high linearity (R² > 0.999) and robust validation metrics (recovery 87.91–101.73%, RSD 0.53–1.56%) [1]. This translates directly to increased sample throughput, reduced analyst time, and faster batch release, providing a clear financial and logistical justification for procurement of the necessary HPLC consumables and reference standards.

Biosensor for Dopamine and Uric Acid

For analytical chemists and engineers developing electrochemical biosensors for neurological research or clinical diagnostics, a glassy carbon electrode modified with polymerized dibromofluorescein (poly-DBF) is a superior choice. The evidence confirms exceptional selectivity for dopamine and uric acid, even in the presence of high concentrations of the interferent ascorbic acid, due to large oxidation potential separations of 180 mV and 200 mV, respectively [1]. The method also achieves low detection limits (0.03 μmol L⁻¹ for DA and 0.2 μmol L⁻¹ for UA) [1]. This modification provides a robust, reproducible, and cost-effective solution for creating highly selective sensors, outperforming bare electrodes which cannot resolve these analytes simultaneously.

Time-Resolved Assays with Long Phosphorescence Lifetimes

Researchers developing time-resolved fluorescence (TRF) or phosphorescence assays, where background autofluorescence is a major limitation, should select dibromofluorescein. Quantitative photophysical characterization reveals that DBF possesses the longest phosphorescence lifetime among a series of common brominated fluorones (τ P (DBF) > τ P (EO) > τ P (ER) > τ P (RB)) [1]. This distinct temporal fingerprint allows for time-gated detection, effectively eliminating short-lived background fluorescence and significantly enhancing the signal-to-noise ratio. This property makes DBF a uniquely valuable probe for homogeneous assays and in vivo imaging applications where optical clarity is paramount.

Application
Selection Property
Validation Focus
Low-abundance proteomics
High-sensitivity fluorescent staining
Detection limit and linearity in SDS-PAGE
Colorant purity analysis
Rapid HPLC quantification
Method linearity, recovery, and precision
Neurotransmitter biosensor research
Selective electrochemical detection
Peak separation in presence of interferent
Time-resolved luminescence assays
Long phosphorescence lifetime probe
Phosphorescence decay ranking and S/N improvement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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